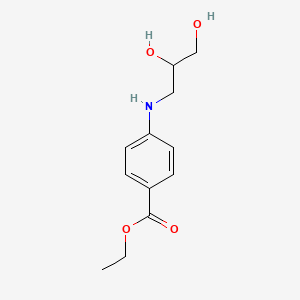

Ethyldihydroxypropyl aminobenzoate

Description

Structure

3D Structure

Propriétés

Numéro CAS |

79461-57-7 |

|---|---|

Formule moléculaire |

C12H17NO4 |

Poids moléculaire |

239.27 g/mol |

Nom IUPAC |

ethyl 4-(2,3-dihydroxypropylamino)benzoate |

InChI |

InChI=1S/C12H17NO4/c1-2-17-12(16)9-3-5-10(6-4-9)13-7-11(15)8-14/h3-6,11,13-15H,2,7-8H2,1H3 |

Clé InChI |

ASCDCPAWHPUGMN-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CC=C(C=C1)NCC(CO)O |

Origine du produit |

United States |

Synthetic Pathways and Chemical Derivatization Strategies for Ethyldihydroxypropyl Aminobenzoate

Elucidation of Precursor Chemistry and Starting Material Selection

The synthesis of Ethyldihydroxypropyl p-aminobenzoate is contingent on the careful selection of appropriate precursors. The primary starting materials can be broadly categorized into those forming the p-aminobenzoate backbone and those constituting the ethyldihydroxypropyl side chain.

For the p-aminobenzoate moiety, the most common and economically viable precursor is p-aminobenzoic acid (PABA) . PABA is a readily available chemical that can undergo esterification. asm.orgresearchgate.netlibretexts.org Alternatively, one could start with p-nitrobenzoic acid , which would require a reduction step to convert the nitro group to an amino group, either before or after the esterification. orgsyn.org

The synthesis of the "ethyldihydroxypropyl" side chain precursor, likely 3-(ethylamino)-1,2-propanediol , is a critical step. This can be conceptually synthesized through the reaction of glycidol (B123203) with ethylamine . This reaction follows a nucleophilic ring-opening mechanism of the epoxide ring of glycidol by the amine. A similar synthesis has been reported for 3-(N-methyl-octadecylamino)-1,2-propanediol, where glycidol was reacted with N-methyl-octadecylamine. orgsyn.org Another approach involves the amination of glycerin chlorohydrin with an aqueous solution of ethylamine. researchgate.net

A comparative table of potential precursors is provided below:

| Precursor Category | Precursor Name | Rationale for Selection |

| p-Aminobenzoate Core | p-Aminobenzoic Acid (PABA) | Readily available, direct route to the aminobenzoate structure. asm.orgresearchgate.netlibretexts.org |

| p-Nitrobenzoic Acid | An alternative starting material requiring a subsequent reduction step. orgsyn.org | |

| Ethyl p-aminobenzoate | Can be used in transesterification reactions. google.com | |

| Ethyldihydroxypropyl Side Chain | 3-(Ethylamino)-1,2-propanediol | The direct alcohol needed for esterification with PABA. |

| Glycidol and Ethylamine | Precursors for the in-situ or separate synthesis of 3-(ethylamino)-1,2-propanediol. orgsyn.org | |

| Glycerin Chlorohydrin and Ethylamine | Alternative precursors for the synthesis of 3-(ethylamino)-1,2-propanediol. researchgate.net |

Mechanisms of Esterification and Amination Reactions in Compound Synthesis

The formation of Ethyldihydroxypropyl p-aminobenzoate would primarily involve an esterification reaction. Two main pathways can be considered:

Fischer-Speier Esterification: This is an acid-catalyzed esterification of a carboxylic acid with an alcohol. researchgate.netlibretexts.orgchegg.com In this case, p-aminobenzoic acid would be reacted with 3-(ethylamino)-1,2-propanediol in the presence of a strong acid catalyst like sulfuric acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. A key consideration is that the amino group in PABA is basic and would also be protonated by the acid catalyst, potentially requiring stoichiometric amounts of acid. researchgate.net

Transesterification: This process involves the reaction of an ester with an alcohol to form a different ester. For instance, a simple alkyl ester of p-aminobenzoic acid, such as ethyl p-aminobenzoate, could be reacted with 3-(ethylamino)-1,2-propanediol in the presence of a transesterification catalyst. google.com This method can sometimes be advantageous as it may proceed under milder conditions.

Investigation of Novel and Optimized Synthetic Methodologies

While classical methods like Fischer esterification are robust, research into more efficient and environmentally benign synthetic methodologies is ongoing. For the synthesis of aminobenzoate esters, several optimized approaches have been explored.

One area of optimization involves the use of novel catalysts for esterification and transesterification reactions to improve yields and reduce reaction times. For instance, the use of a composite catalyst for the one-pot synthesis of ethyl p-aminobenzoate from p-nitrobenzoic acid has been reported.

Another approach focuses on the "borrowing hydrogen" methodology for the N-alkylation of amines with alcohols. A ruthenium-catalyzed, base-free method has been developed for the direct N-alkylation of α-amino acid esters with alcohols, which could be conceptually applied to the synthesis of N-substituted p-aminobenzoate derivatives. nih.gov This method is highly atom-economical and avoids the use of stoichiometric activating agents.

The following table summarizes some novel and optimized approaches relevant to the synthesis of Ethyldihydroxypropyl p-aminobenzoate:

| Methodology | Description | Potential Advantage |

| Composite Catalysis | Use of a multi-component catalyst for combined reduction and esterification. | One-pot synthesis, potentially milder reaction conditions. |

| "Borrowing Hydrogen" N-Alkylation | Ruthenium-catalyzed N-alkylation of amines using alcohols as alkylating agents. nih.gov | High atom economy, base-free conditions, environmentally friendly. nih.gov |

| Enzymatic Synthesis | Use of lipases for the esterification of phenolic compounds. nih.gov | High selectivity, mild reaction conditions, green chemistry approach. nih.gov |

Design and Synthesis of Chemically Modified Derivatives of Ethyldihydroxypropyl Aminobenzoate

The structure of Ethyldihydroxypropyl p-aminobenzoate offers several sites for chemical modification to generate a library of derivatives with potentially altered physicochemical properties. The primary sites for derivatization are the aromatic ring, the primary amino group, and the hydroxyl groups on the side chain.

N-Alkylation and N-Acylation: The primary amino group can be further alkylated or acylated to produce secondary or tertiary amines or amides, respectively. A variety of N-alkyl and N-acyl derivatives of 4-aminobenzoic acid have been synthesized using alkylating agents in the presence of a base or by reacting with acid chlorides. researchgate.netnih.govtandfonline.com

Ring Substitution: The aromatic ring can be substituted with various functional groups. For example, halogenation or nitration of the p-aminobenzoate core could be explored, followed by further chemical transformations.

Side-Chain Modification: The dihydroxypropyl side chain is a prime target for modification. The hydroxyl groups can be esterified or etherified to introduce different functionalities. For instance, reaction with fatty acids could produce lipophilic esters.

A table illustrating potential derivatization strategies is presented below:

| Derivatization Site | Reaction Type | Potential Reagents | Resulting Derivative Class |

| Amino Group | N-Alkylation | Alkyl halides, Alcohols (via borrowing hydrogen) nih.gov | N-Alkyl-Ethyldihydroxypropyl p-aminobenzoate |

| N-Acylation | Acid chlorides, Anhydrides | N-Acyl-Ethyldihydroxypropyl p-aminobenzoate | |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogens, Nitrating agents | Ring-substituted Ethyldihydroxypropyl p-aminobenzoate |

| Hydroxyl Groups | Esterification | Fatty acids, Acid chlorides | Di-esterified Ethyldihydroxypropyl p-aminobenzoate |

| Etherification | Alkyl halides (Williamson ether synthesis) | Di-etherified Ethyldihydroxypropyl p-aminobenzoate |

Molecular Structure, Conformation, and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule. While specific NMR data for Ethyldihydroxypropyl Aminobenzoate is not readily found in the scientific literature, a hypothetical analysis would involve both ¹H and ¹³C NMR.

A ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. For instance, the protons on the ethyl group, the dihydroxypropyl group, the aromatic ring, and the amine group would all resonate at characteristic chemical shifts. The splitting patterns of these signals (singlets, doublets, triplets, etc.), governed by the number of neighboring protons, would be crucial in establishing the connectivity of the atoms.

¹³C NMR spectroscopy would complement the proton data by identifying each unique carbon atom in the structure. The chemical shifts of the carbon signals would indicate their chemical environment (e.g., aromatic, aliphatic, carbonyl).

Table 1: Hypothetical ¹H NMR Data Interpretation for this compound

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Information Gained |

|---|---|---|---|

| Ethyl group (-CH₃) | 1.2 - 1.4 | Triplet | Confirms the presence of the ethyl ester group. |

| Ethyl group (-CH₂) | 4.1 - 4.4 | Quartet | Confirms the presence of the ethyl ester group. |

| Dihydroxypropyl group (-CH₂- and -CH-) | 3.5 - 4.0 | Multiplets | Reveals the connectivity within the dihydroxypropyl substituent. |

| Aromatic protons | 6.5 - 8.0 | Doublets/Multiplets | Confirms the substitution pattern on the benzene (B151609) ring. |

| Amine proton (-NH-) | Variable | Broad singlet | Indicates the presence of the secondary amine. |

Utilization of Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. In the absence of published mass spectra for this compound, one can predict the expected outcomes.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment | Description | Significance |

|---|---|---|

| [M]+ | Molecular Ion | Determines the molecular weight of the entire compound. |

| [M - OCH₂CH₃]+ | Loss of the ethoxy group | Confirms the presence of the ethyl ester. |

| [M - CH₂CH(OH)CH₂OH]+ | Loss of the dihydroxypropyl group | Confirms the identity of the N-substituent. |

X-ray Crystallography and Diffraction Studies for Solid-State Structure

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netrsc.org To date, no crystal structure of this compound has been deposited in the public crystallographic databases.

If a suitable single crystal of this compound were grown, X-ray diffraction analysis would reveal a wealth of information. drugfuture.com It would provide exact bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, that dictate how the molecules pack together in the solid state. This detailed structural information is crucial for understanding the compound's physical properties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are techniques that probe the vibrational modes of a molecule. Each functional group (e.g., C=O, O-H, N-H, C-O) absorbs infrared radiation or scatters Raman light at characteristic frequencies. While specific spectra for this compound are not available, the expected vibrational bands can be predicted.

An IR or Raman spectrum would be expected to show strong absorptions corresponding to the carbonyl (C=O) stretch of the ester, the O-H stretches of the hydroxyl groups, the N-H stretch of the secondary amine, and various C-H and C=C stretching and bending vibrations from the aromatic and aliphatic parts of the molecule. The presence and position of these bands would serve as a fingerprint for the compound and confirm the presence of its key functional groups.

Table 3: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretch, broad | 3200 - 3600 |

| N-H (amine) | Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C=O (ester) | Stretch | 1700 - 1730 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

Conformational Analysis via Computational and Experimental Methods

Conformational analysis aims to understand the different spatial arrangements (conformations) of a molecule and their relative energies. For a flexible molecule like this compound, with several rotatable single bonds, this is particularly important.

Experimental techniques like variable-temperature NMR could provide insights into the energy barriers between different conformations. However, computational methods, such as molecular mechanics and quantum chemistry calculations, are powerful tools for exploring the conformational landscape. These calculations could predict the most stable conformation of the molecule in the gas phase or in solution, providing valuable information about its three-dimensional shape and how it might interact with other molecules.

Structure Activity Relationship Sar Investigations of Ethyldihydroxypropyl Aminobenzoate

Identification of Core Pharmacophore and Activity-Governing Moieties

The fundamental framework essential for the biological activity of aminobenzoate derivatives is the p-aminobenzoate structure. nih.govrsc.org This core pharmacophore consists of three key components: an aromatic ring, an amino group, and a carboxyl group (often in an ester form). nih.govnih.gov The spatial arrangement and electronic properties of these moieties are critical determinants of the compound's interaction with its biological target.

The Aromatic Ring: This lipophilic portion of the molecule is crucial for its interaction with the target, often through van der Waals forces and hydrophobic interactions. pharmacy180.com The electron density of the aromatic system, influenced by substituents, can significantly modulate the activity. youtube.com

The Amino Group (-NH2): Typically located at the para-position of the benzene (B151609) ring, this group is a key determinant of the molecule's electronic properties and its ability to engage in hydrogen bonding. nih.gov Its presence and position are vital for the compound's specific biological actions. For instance, in the context of local anesthetics, the amino group is an electron-donating group that increases the electron density at the carbonyl oxygen of the ester, which is thought to enhance activity. youtube.com

The Carboxyl/Ester Group (-COOR): This part of the molecule, often an ester linkage in active derivatives, serves as an intermediate connecting chain. nih.govpharmacy180.com The nature of the ester group, particularly the alkyl chain attached to the oxygen (the 'R' group), significantly influences properties like lipophilicity, duration of action, and metabolism. pharmacy180.com In ethyldihydroxypropyl aminobenzoate, this corresponds to the ethyldihydroxypropyl chain.

Impact of Substituent Modifications on Electronic and Steric Properties

Modifications to the core p-aminobenzoate structure can profoundly affect the molecule's electronic and steric characteristics, thereby altering its biological activity.

Electronic Effects: The electronic nature of substituents on the aromatic ring is a critical factor. Electron-donating groups (EDGs) like amino (-NH2), alkoxy (-OR), and alkyl groups, particularly at the ortho and para positions, increase the electron density on the aromatic ring and the carbonyl oxygen of the ester group. pharmacy180.comyoutube.com This enhanced electron density is often correlated with increased activity, as seen in many local anesthetic derivatives. youtube.com Conversely, the presence of heteroatoms like N, O, or S in certain positions can sometimes decrease inhibitory activity. nih.gov The pKa of the molecule, which is influenced by these substituents, also has a pronounced effect on its ability to reach its target site. nih.govpharmacy180.com

Steric Effects: The size and shape of substituents introduce steric hindrance, which can influence both target binding and metabolic stability.

On the Aromatic Ring: Bulky groups on the ring, especially at the ortho position relative to the carboxyl group, can sterically hinder the molecule's approach to its binding site. nih.gov

On the Ester Chain: In the context of local anesthetics, increasing the length of the alkyl chain in the ester group generally increases both potency and toxicity due to enhanced lipophilicity. pharmacy180.comyoutube.com Branching of this alkyl chain, particularly at the alpha-carbon, can hinder hydrolysis by metabolic enzymes, thereby increasing the duration of action. pharmacy180.com For this compound, the dihydroxypropyl group introduces both bulk and hydrophilicity, which would be expected to modulate its activity and pharmacokinetic profile compared to a simple ethyl or propyl chain.

The following table summarizes the general effects of substituent modifications on the activity of aminobenzoate derivatives:

| Modification | Position | Effect on Properties | Impact on Activity |

| Electron-Donating Group (e.g., -NH2, -OR) | Ortho, Para on Ring | Increases electron density at carbonyl oxygen. | Generally enhances activity (e.g., local anesthesia). pharmacy180.comyoutube.com |

| Bulky Group | Ortho on Ring | Steric hindrance. | Can decrease binding affinity. nih.gov |

| Increased Alkyl Chain Length | Ester Group | Increases lipophilicity and partition coefficient. | Increases potency and toxicity. youtube.com |

| Branched Alkyl Chain | Ester Group (α-carbon) | Hinders metabolic hydrolysis. | Increases duration of action. pharmacy180.com |

| Heteroatoms (N, O, S) | Certain Ring Positions | Decreases inhibitory activity in some contexts. | Can reduce potency. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chitkara.edu.inresearchgate.net These models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent and selective molecules. researchwithrowan.comyoutube.comnih.gov

In the study of aminobenzoate derivatives, QSAR models have been successfully developed to predict various biological activities, such as antibacterial action. nih.govchitkara.edu.in These models typically use a range of molecular descriptors that quantify different aspects of the molecule's structure:

Hydrophobicity descriptors (e.g., LogP): Quantify the lipophilicity of the molecule, which is crucial for membrane permeability and interaction with hydrophobic pockets in the target protein. nih.gov

Electronic descriptors (e.g., LUMO energy, total energy): Describe the electronic charge distribution and the molecule's ability to participate in electronic interactions. chitkara.edu.in

Steric/Topological descriptors (e.g., molar refractivity, Nclass): Relate to the size, shape, and branching of the molecule. nih.govceu.es

Indicator variables: Used to denote the presence or absence of specific structural features, such as a hydroxyl group or a particular substituent. nih.gov

Once a statistically robust QSAR model is built and validated, it can be used for predictive analytics. researchwithrowan.comnih.gov This involves using the model to screen virtual libraries of compounds or to suggest specific structural modifications to a lead compound to enhance its activity. researchgate.netmdpi.com For example, a QSAR study on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, aromaticity, and the presence of a hydroxyl group. nih.gov

Below is an example of descriptors used in a QSAR model for the antimicrobial activity of p-aminobenzoic acid derivatives:

| Descriptor Type | Example Descriptor | Correlation with Activity |

| Electronic | Total Energy (Te) | Dominant in explaining antimicrobial activity. chitkara.edu.in |

| Electronic | Energy of LUMO | Significant in predicting antimicrobial potency. chitkara.edu.in |

| Hydrophobicity | Hydrophobicity | Increased hydrophobicity is conducive to inhibitory activity. nih.gov |

| Steric | Molar Refractivity | Increased molar refractivity correlates with higher activity. nih.gov |

| Indicator | Presence of -OH group | Presence is conducive to inhibitory activity. nih.gov |

Ligand Efficiency and Lipophilicity Index in SAR Studies

In modern drug discovery, optimizing potency alone is insufficient. It is crucial to consider the "quality" of a molecule, which involves balancing potency with physicochemical properties like size and lipophilicity. Ligand efficiency (LE) and the lipophilicity index (or lipophilic ligand efficiency, LLE) are key metrics used for this purpose. wikipedia.orgcreative-biolabs.comresearchgate.net

Ligand Efficiency (LE): This metric assesses the binding energy of a ligand per non-hydrogen atom (heavy atom). wikipedia.orgyoutube.com It provides a measure of how efficiently a molecule binds to its target, normalizing for its size. A higher LE value is generally desirable, as it suggests a more optimal fit and a better starting point for lead optimization. researchgate.net The formula for LE is:

LE = -ΔG / N or LE ≈ 1.4 * pIC50 / N

Where ΔG is the Gibbs free energy of binding, N is the number of non-hydrogen atoms, and pIC50 is the negative logarithm of the half-maximal inhibitory concentration. wikipedia.org

Lipophilicity Index (LLE or LiPE): This index relates the potency of a compound to its lipophilicity, typically measured as LogP (the logarithm of the octanol-water partition coefficient). nih.gov High lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity. LLE helps guide the design of compounds that achieve high potency without excessive lipophilicity. researchgate.net An LLE value greater than 5 is often considered a benchmark for a quality drug candidate. The formula for LLE is:

LLE = pIC50 - LogP

These efficiency indices are particularly relevant for aminobenzoate derivatives, especially those developed as local anesthetics, where lipophilicity is a key driver of both potency and toxicity. nih.govnih.gov By analyzing LE and LLE, chemists can make more informed decisions during the optimization process, aiming for compounds that have a better balance of properties.

The table below illustrates a hypothetical application of these metrics:

| Compound | pIC50 | LogP | Heavy Atoms (N) | Ligand Efficiency (LE) | Lipophilicity Index (LLE) |

| Lead A | 6.0 | 4.0 | 20 | 0.42 | 2.0 |

| Lead B | 7.0 | 3.0 | 25 | 0.39 | 4.0 |

| Optimized C | 8.0 | 2.5 | 28 | 0.40 | 5.5 |

In this example, while Lead A has a slightly better LE, its high LogP and low LLE make it less desirable. Lead B is an improvement, and Optimized C represents a successful optimization, achieving high potency and a favorable LLE by controlling the increase in lipophilicity.

Mechanistic Insights at the Molecular and Cellular Levels

Biochemical Mechanisms of UV Photon Absorption and Energy Dissipation by the Chromophore

The ability of Ethyldihydroxypropyl Aminobenzoate to function as a sunscreen agent is fundamentally rooted in the photochemical properties of its para-aminobenzoate (PABA) chromophore. This aromatic structure is highly effective at absorbing ultraviolet (UV) radiation, particularly within the UVB spectrum (290-320 nm), which is primarily responsible for causing sunburn and contributing to skin cancer. researchgate.netwebmd.com

Upon exposure to UV radiation, the PABA molecule undergoes electronic excitation. The energy from the UV photon is absorbed by the molecule, promoting it to a higher energy state. In an ideal scenario for a sunscreen agent, this absorbed energy is then rapidly and harmlessly dissipated, primarily as heat, allowing the molecule to return to its ground state without undergoing chemical changes that could lead to the formation of harmful photoproducts.

However, studies on PABA indicate that its photochemistry is complex. Under certain conditions, particularly upon UVB and UVC irradiation, PABA can undergo photodissociation, leading to the loss of an amino hydrogen atom and the formation of a 4-aminylbenzoic acid radical. researchgate.netmdpi.com This radical formation is a key aspect of its potential to interact with biological molecules. The stability of PABA is greater under UVA (320-400 nm) radiation. researchgate.netmdpi.com

Table 1: UV Absorption Properties of PABA

| Property | Observation | References |

| Maximum Absorption Range | Primarily in the UVB spectrum. | researchgate.net |

| UVA Stability | Stable under UVA (355 nm) irradiation. | mdpi.com |

| UVB/UVC Photodegradation | Dissociates into 4-aminylbenzoic acid radical. | researchgate.netmdpi.com |

Molecular Interactions with Cellular Components and Macromolecules

Elucidation of Antioxidant Mechanisms: Free Radical Scavenging Pathways

Derivatives of PABA have demonstrated notable antioxidant properties, primarily through their ability to scavenge free radicals. nih.govresearchgate.netnih.govmdpi.com This activity is crucial in mitigating the oxidative stress induced by UV radiation and other environmental factors. The antioxidant capacity of PABA and its derivatives has been evaluated using standard assays such as the 1,1'-diphenyl-2-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) tests. nih.govmdpi.com

The primary mechanism of antioxidant action is believed to be through hydrogen atom transfer (HAT), where the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The presence of the amino group on the PABA structure is critical to this function.

Table 2: Antioxidant Activity of PABA Derivatives

| Assay | Finding | References |

| DPPH Radical Scavenging | PABA-terminated dendrimers show enhanced radical scavenging. | nih.govmdpi.com |

| ABTS Radical Cation Scavenging | PABA-terminated dendrimers exhibit potent radical cation scavenging. | nih.govmdpi.com |

| General Antioxidant Properties | PABA and its sodium salt inhibit the accumulation of superoxide (B77818) anions. | researchgate.net |

Investigation of Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

PABA itself is known to possess mild anti-inflammatory properties. researchgate.net While the specific anti-inflammatory mechanisms of this compound have not been detailed, related aminobenzoic acid derivatives have been shown to exert anti-inflammatory effects through various pathways. These include the inhibition of key inflammatory enzymes such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.govmdpi.com Inhibition of these enzymes reduces the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.

Furthermore, some related compounds have been observed to decrease the levels of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). nih.govmdpi.com This suggests that a potential anti-inflammatory mechanism for this compound could involve the modulation of cytokine signaling pathways.

Table 3: Anti-inflammatory Mechanisms of Related Compounds

| Mechanism | Effect | References |

| COX-1 and COX-2 Inhibition | Reduces prostaglandin (B15479496) synthesis. | nih.govmdpi.com |

| 5-LOX Inhibition | Reduces leukotriene production. | mdpi.com |

| Cytokine Modulation | Decreases levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α). | nih.govmdpi.com |

Cellular Responses to this compound: Inhibition of UV-Induced Cell Damage

The cellular response to PABA and its derivatives in the context of UV radiation is multifaceted. Some studies have indicated that under near-UV radiation, PABA can act as a sensitizer (B1316253), potentially increasing the lethal effects on mammalian cells. nih.gov This highlights the complexity of its interaction with UV light and cellular systems.

Conversely, more recent research on PABA-functionalized dendrimers has demonstrated a protective effect. These larger molecules have been shown to suppress the proliferation of human melanoma cells. nih.govmdpi.com This suggests that modifying the PABA structure can significantly alter its biological activity, potentially shifting it from a sensitizer to a protective agent. The precise mechanisms by which this compound may inhibit UV-induced cell damage are yet to be specifically elucidated and would likely depend on its ability to absorb UV radiation, scavenge free radicals, and potentially modulate inflammatory responses at the cellular level.

Advanced Analytical Methodologies for Research and Quantification of Ethyldihydroxypropyl Aminobenzoate

High-Performance Liquid Chromatography (HPLC) with UV Detection for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a cornerstone technique for the purity assessment and quantification of Ethyldihydroxypropyl Aminobenzoate. The presence of the aminobenzoate chromophore allows for sensitive UV detection.

A typical reversed-phase HPLC method would utilize a C18 or similar stationary phase, which separates compounds based on their hydrophobicity. This compound, with its ester and dihydroxypropyl groups, possesses moderate polarity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govhelixchrom.comnih.gov An isocratic elution, where the mobile phase composition remains constant, can be effective for routine purity testing. However, a gradient elution, with a programmed increase in the organic modifier concentration, may be necessary to resolve the main compound from a wider range of potential impurities with varying polarities. rsc.org

UV detection is typically set at the wavelength of maximum absorbance (λmax) of the aminobenzoate moiety, which is generally around 280-310 nm, to ensure high sensitivity. nih.govderpharmachemica.com For purity analysis, the peak area percentage of the main this compound peak relative to the total area of all detected peaks is calculated. Quantification is achieved by comparing the peak area of the sample to that of a certified reference standard of known concentration. nih.govresearchgate.net

Illustrative HPLC Purity Analysis Data for this compound:

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 2.54 | 15,780 | 0.35 | Unknown Impurity |

| 2 | 4.88 | 4,480,120 | 99.50 | This compound |

| 3 | 6.12 | 4,500 | 0.10 | p-Aminobenzoic acid (potential degradant) |

| 4 | 8.91 | 2,250 | 0.05 | Unknown Impurity |

This table is for illustrative purposes only and represents a hypothetical analysis.

Spectrophotometric Assays for Absorbance and Concentration Determination

UV-Visible spectrophotometry offers a simple and rapid method for determining the concentration of this compound in solutions, provided it is the only absorbing species in the relevant UV region. sphinxsai.com A more specific and sensitive approach involves a colorimetric reaction based on the primary aromatic amine group. researchgate.netrjptonline.orgbohrium.com

A classic method is the diazotization-coupling reaction. In this procedure, the primary aromatic amine of this compound is first reacted with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then coupled with a suitable aromatic compound, such as N-(1-Naphthyl)ethylenediamine, to produce a highly colored and stable azo dye. rjptonline.orgbohrium.com The absorbance of the resulting solution is measured at the λmax of the azo dye, which is typically in the visible region of the spectrum (around 500-550 nm).

The concentration of this compound is determined by constructing a calibration curve (a Beer's Law plot) using a series of standards of known concentrations. This method is particularly advantageous for its low cost and high sensitivity.

Illustrative Beer's Law Plot Data for this compound via Azo Dye Formation:

| Concentration (µg/mL) | Absorbance at 545 nm |

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.458 |

| 8.0 | 0.610 |

| 10.0 | 0.763 |

This table presents hypothetical data for a calibration curve.

Electrochemical Analysis Techniques for Redox Behavior Studies

Electrochemical techniques, such as cyclic voltammetry (CV), can be employed to investigate the redox behavior of this compound. nih.govkoreascience.kr The aromatic amine group is electrochemically active and can be oxidized at a specific potential. This provides insights into the compound's susceptibility to oxidative degradation and can be the basis for a quantitative electroanalytical method.

In a typical CV experiment, a potential is swept between two limits, and the resulting current is measured. The oxidation of the amine group will appear as a peak in the voltammogram. The peak potential provides information about the ease of oxidation, while the peak current is proportional to the concentration of the compound in the solution.

Studying the electrochemical properties can be valuable in understanding potential interactions with other excipients in a formulation and for developing sensors for its detection. The presence of electron-donating or electron-withdrawing groups on the aromatic ring can influence the oxidation potential. koreascience.kr

Development and Validation of Robust Analytical Protocols for Complex Matrices

The development and validation of analytical methods are critical to ensure that they are suitable for their intended purpose, providing reliable and accurate results. globalresearchonline.netgavinpublishers.comcuni.cz This is particularly important when analyzing this compound in complex matrices such as cosmetic or pharmaceutical formulations, where excipients could interfere with the analysis.

The validation process, as guided by regulatory bodies like the FDA and international guidelines (e.g., ICH), involves a comprehensive evaluation of the method's performance characteristics. fda.gov

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. gavinpublishers.comcuni.cz This is often demonstrated by analyzing placebo formulations and stressed samples.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net This is typically evaluated by a series of at least five concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix. globalresearchonline.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. gavinpublishers.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.

By rigorously validating the chosen analytical methods, one can ensure the quality and consistency of data generated for the research and quality control of this compound.

Theoretical and Computational Chemistry Studies of Ethyldihydroxypropyl Aminobenzoate

Quantum Chemical Calculations: Electronic Structure, Orbitals, and Spectroscopic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules like Ethyldihydroxypropyl aminobenzoate. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and how it interacts with light.

Studies on closely related compounds, such as ethyl 4-aminobenzoate (B8803810) (EAB), utilize DFT methods with basis sets like 6-311++G(d,p) to evaluate optimized geometrical parameters, vibrational frequencies, and electronic properties. researchgate.net The optimized geometry reveals key bond lengths and angles, while vibrational analysis helps in assigning experimental infrared and Raman spectra. researchgate.net

The electronic properties are primarily understood through the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's electronic excitation and its UV-Visible absorption characteristics. For organic chemical absorbers like PABA derivatives, an electron-releasing group (the amine) is typically in the para position to an electron-withdrawing group, facilitating intramolecular charge transfer (ICT) upon photoexcitation. nih.govwho.int This ICT is fundamental to their ability to absorb UV radiation. nih.gov Quantum chemical calculations can precisely model this phenomenon and predict the absorption maxima, which for this compound is in the 308 to 311 nm range. regulations.gov

Furthermore, Natural Bond Orbital (NBO) analysis reveals details about charge transfer within the molecule, and Molecular Electrostatic Potential (MEP) maps visualize the charge distribution, identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.15 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.25 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | 4.90 eV | Correlates with the energy required for electronic excitation and UV absorption wavelength. |

| Dipole Moment | 4.5 Debye | Indicates the molecule's overall polarity and influences intermolecular interactions. |

Data are representative values based on studies of analogous compounds. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, such as a protein or DNA). mdpi.com This method is crucial for understanding potential off-target biological effects or for designing molecules that can interact with specific biological targets. nih.govmdpi.com

While this compound is primarily a topical sunscreen, understanding its potential interactions with skin proteins like keratin or enzymes is of interest. A typical docking simulation involves:

Preparation: Obtaining or modeling the 3D structures of the ligand (this compound) and the receptor.

Simulation: Using software like AutoDock to explore various binding poses of the ligand within the receptor's active site. mdpi.com

Scoring and Analysis: Each pose is assigned a score based on its binding free energy, which estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic contacts, are then analyzed. nih.gov

Molecular dynamics (MD) simulations can further refine these findings by simulating the movement of the atoms in the ligand-receptor complex over time, providing insights into its stability and conformational changes. nih.gov For instance, simulations could reveal how the flexible dihydroxypropyl group of the molecule contributes to binding within a receptor pocket.

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -7.5 | A lower value indicates a more favorable and stable binding interaction. |

| Hydrogen Bonds Formed | 3 | Specific interactions with receptor residues (e.g., Asp, Ser), contributing to binding specificity. |

| Key Interacting Residues | Tyr122, Phe288, Ile178 | Amino acids in the receptor's binding pocket that form significant contacts with the ligand. mdpi.com |

This data is illustrative and based on typical results from molecular docking studies. mdpi.commdpi.com

Computational Prediction of Photostability and Degradation Pathways

A critical property for a sunscreen agent is its photostability—the ability to withstand prolonged UV exposure without degrading into potentially harmful or ineffective byproducts. Computational chemistry can predict the likely degradation pathways of this compound upon UV absorption.

Studies on the degradation of its close analog, Ethyl 4-aminobenzoate (Et-PABA), have shown that UV-activated processes can lead to its transformation. mdpi.com The degradation is often initiated by reactive oxygen species (ROS) which can attack the molecule in several ways. Computational models can calculate the activation energies for various potential reactions to determine the most probable pathways.

Possible degradation pathways identified for related PABA esters include:

Hydroxylation: Direct attack on the benzene (B151609) ring, leading to the formation of hydroxylated derivatives.

Ester Bond Cleavage: Breaking of the C-O bond between the carbonyl group and the ethoxy group.

Amino Group Oxidation: Transformation or removal of the amino group. mdpi.com

By identifying the structures of potential transformation products (TPs), computational methods can aid in their experimental detection and toxicological assessment.

| Transformation Pathway | Resulting Product Type | Proposed Mechanism |

|---|---|---|

| Hydroxylation | Hydroxylated PABA Ester | Attack by hydroxyl radicals on the aromatic ring. mdpi.com |

| Dealkylation/Ester Hydrolysis | para-Aminobenzoic acid (PABA) | Cleavage of the ester bond. mdpi.com |

| Deamination | Ethyl 4-hydroxybenzoate | Removal of the amino group, followed by oxidation. mdpi.com |

Based on degradation pathways proposed for Ethyl 4-aminobenzoate. mdpi.com

In Silico Screening and Design of Novel Derivatives with Enhanced Properties

In silico (computational) screening allows researchers to design and evaluate thousands of virtual molecules before undertaking expensive and time-consuming laboratory synthesis. The goal is to create novel derivatives of this compound with improved properties, such as broader UV coverage, greater photostability, or better safety profiles.

The process typically involves:

Scaffold Definition: Using the core structure of this compound as a template.

Virtual Library Generation: Computationally modifying the scaffold by adding or substituting different functional groups at various positions.

Property Prediction: Calculating key properties for each virtual derivative using quantum mechanics or QSAR models. This could include predicting the UV absorption spectrum, HOMO-LUMO gap, or binding affinity to a target. nih.gov

Filtering and Selection: Screening the virtual library to identify a small number of candidate molecules with the desired profile for future synthesis and experimental testing. nih.govmdpi.com

For example, substituting the methoxy group on a related benzoate derivative with a stronger electron-donating group like pyrrole was computationally shown to significantly improve certain electronic properties. nih.gov A similar approach could be used to fine-tune the UV-absorbing properties of this compound.

Development of Predictive Models for Structure-Function Relationships using Chemoinformatics

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information to find relationships between a molecule's structure and its function or activity. For sunscreen agents, this often involves developing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models.

A QSAR/QSPR model for PABA derivatives would be developed as follows:

Data Collection: A dataset of PABA derivatives is compiled with their experimentally measured properties (e.g., Sun Protection Factor (SPF), λmax, photostability).

Descriptor Calculation: For each molecule, a set of numerical "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure.

Model Building: Statistical methods or machine learning algorithms are used to create a mathematical equation that correlates the descriptors with the observed activity or property.

Validation and Prediction: The model is validated to ensure its predictive power and then used to estimate the properties of new, untested derivatives of this compound. researchgate.net

These predictive models are invaluable for accelerating the drug discovery and design process, allowing for a more rational and targeted approach to developing safer and more effective sunscreen agents. nih.gov

In Vitro and Ex Vivo Biological Research Models

Utilization of Immortalized Cell Lines for Dose-Response and Time-Course Studies

Immortalized cell lines are a fundamental tool in the preliminary assessment of chemical compounds. For aminobenzoate derivatives, various cancer cell lines have been utilized to determine their cytotoxic or anticancer potential. For instance, studies have explored the effects of novel aminobenzylnaphthols on pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines. mdpi.com Similarly, the anticancer activities of 2-aminobenzothiazole (B30445) derivatives have been investigated using lung cancer (A549) and breast cancer (MCF-7) cell lines. researchgate.net

In such studies, a typical approach involves the MTT assay to measure cell viability across a range of concentrations, establishing an IC50 value (the concentration at which 50% of cell growth is inhibited). mdpi.comresearchgate.net These dose-response studies are often conducted over different time points (e.g., 24 and 72 hours) to understand the time-course of the compound's effect. mdpi.com

Table 1: Representative Data from In Vitro Cytotoxicity Studies of Aminobenzoate Derivatives

| Cell Line | Compound Type | Assay | Endpoint | Illustrative Finding | Reference |

| BxPC-3, HT-29 | Aminobenzylnaphthols | MTT | Cytotoxicity (IC50) | Compounds exhibited cytotoxic properties. | mdpi.com |

| A549, MCF-7 | 2-Aminobenzothiazole Derivatives | MTT | Cytotoxicity (IC50) | IC50 values ranged from 22.13 to 61.03 μM. | researchgate.net |

| Human Melanoma Cells | p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers | Cell Proliferation Assay | Inhibition of Proliferation | Dendrimers at 100 μM fully suppressed proliferation. nih.gov | nih.gov |

This table is for illustrative purposes and synthesizes data from studies on various aminobenzoate derivatives, not specifically Ethyldihydroxypropyl Aminobenzoate.

Primary Cell Culture Models for Physiologically Relevant Investigations

To obtain more physiologically relevant data, primary cell cultures are employed. These cells are isolated directly from tissues and have a finite lifespan, more closely mimicking the in vivo state. For example, the cytotoxicity of aminobenzylnaphthol derivatives has been assessed in normal human lung fibroblasts (WI-38 cells) to evaluate their selectivity towards cancer cells versus normal cells. mdpi.com Another study used primary cerebral granule cells (CGC) to investigate the neurotoxic or neuroprotective effects of p-aminobenzoic acid (PABA) functionalized dendrimers. nih.gov These models are critical for understanding the potential effects of a compound on non-cancerous, healthy cells.

Ex Vivo Tissue Perfusion and Organotypic Culture Systems for Mechanistic Studies

Ex vivo models bridge the gap between in vitro cell cultures and in vivo animal studies by maintaining the tissue architecture. nih.gov A notable example is the use of an ex vivo rat mesentery culture model to investigate the effects of tumor spheroids on the microvascular environment. nih.gov This system allows for the simultaneous study of blood and lymphatic microvascular remodeling in an intact tissue. nih.gov While not specifically testing aminobenzoate derivatives, this type of model could be adapted to study the effects of compounds like this compound on tissue-level processes such as angiogenesis or inflammation. Such systems provide valuable mechanistic insights into how a compound might interact with a complex biological system.

Assessment of Cellular Uptake, Distribution, and Intracellular Localization

Understanding if and how a compound enters cells is crucial. Studies on related compounds have utilized techniques to assess cellular internalization. For instance, research on polyamidoamine (PAMAM) dendrimers conjugated with chitosan (B1678972) demonstrated methods to enhance and quantify cellular uptake in tumor cells. mdpi.com Techniques like fluorescence imaging and flow cytometry are used to validate and measure the rate of cellular internalization. mdpi.com The localization of a compound within the cell can also be investigated, for example, by observing its accumulation in specific organelles. This information is vital for understanding the mechanism of action, as the compound must reach its target to exert its effect.

Quantitative Analysis of Biomarkers and Gene Expression in In Vitro Systems

To delve deeper into the molecular mechanisms of action, researchers analyze changes in biomarkers and gene expression following treatment with a compound. For aminobenzoate derivatives, studies have looked at their influence on specific enzymes and cellular pathways. For example, some p-aminobenzoic acid analogs have been evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov

Furthermore, the effect of compounds on gene expression can be quantified. Studies on 2-aminobenzothiazole derivatives have explored their interaction with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression, by using in silico molecular docking followed by in vivo validation. mdpi.compreprints.org Changes in the levels of specific proteins or mRNA transcripts can confirm the engagement of a particular cellular pathway and provide a more detailed picture of the compound's biological activity. nih.gov

No Publicly Available Data on the Biotransformation and Metabolic Pathways of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available information on the biotransformation and metabolic pathways of the chemical compound this compound.

This compound, also identified by its CAS number 58882-17-0 and synonyms such as Ethyl dihydroxypropyl PABA and Benzoic acid, 4-(bis(2-hydroxypropyl)amino)-, ethyl ester, is primarily used as a UV absorber in cosmetic formulations.

Despite extensive searches for preclinical investigations detailing its metabolic fate, no studies were found that address the identification and characterization of its metabolites, the enzymatic systems involved in its metabolism, comparative biotransformation across different model organisms, or the impact of metabolic transformations on its molecular activity and fate.

The available scientific literature focuses on the metabolism of related compounds such as p-aminobenzoic acid (PABA) and other PABA esters like Padimate O. However, due to the specific molecular structure of this compound, particularly the dihydroxypropyl substitutions on the amino group, it is not scientifically accurate to extrapolate the metabolic pathways of these other compounds to this compound without direct experimental evidence.

Therefore, the requested article, which was to be structured around the biotransformation and metabolic pathways of this compound, cannot be generated at this time due to the absence of the necessary scientific data in the public domain. Further research and preclinical studies would be required to elucidate the metabolic profile of this specific compound.

Academic Review of Patent Literature and Emerging Research Trends

Analysis of the Patent Landscape for Ethyldihydroxypropyl Aminobenzoate and Its Derivatives

The patent landscape for aminobenzoate esters, including compounds structurally related to this compound, reveals a focus on processes for their preparation and their application as intermediates in the synthesis of more complex molecules. A significant area of patent activity involves the transesterification of alkyl aminobenzoates with various alcohols. For instance, processes for preparing aminobenzoate esters of alcoholic organic compounds, which can have oligomeric or polymeric backbones, are described. google.com One patented method details the production of alkanediol-diaminobenzoates, useful as curing agents for polyurethane ureas, through the transesterification of an alkyl-p-aminobenzoate with a diol. google.com

Patents also cover the synthesis of specific aminobenzoate esters, such as ethyl p-aminobenzoate, through various chemical routes. One method involves the reaction of p-nitrobenzoic acid with ethanol (B145695) in the presence of a composite catalyst. patsnap.comgoogle.com This approach aims to provide a cost-effective and efficient synthesis with good product quality. patsnap.com The use of different catalysts and reaction conditions to optimize the yield and purity of the final product is a recurring theme in the patent literature.

Furthermore, the patent landscape extends to the derivatives of aminobenzoic acid and their applications. For example, patents describe the preparation of poly(urethane)ureas by reacting a polyisocyanate with a p-aminobenzoate derivative of a polyester (B1180765) polyol. google.com This highlights the role of aminobenzoate derivatives as key building blocks in polymer chemistry. The versatility of the aminobenzoic acid structure allows for a wide range of derivatives to be synthesized, each with potentially unique properties and applications, driving further patent filings in this area. nih.gov

A review of the patent landscape indicates a consistent effort to improve the synthesis of aminobenzoate esters and to explore new applications for their derivatives. The focus on process optimization suggests a mature market for some of these compounds, while the development of new derivatives points to ongoing innovation and the search for novel functionalities.

| Patent Focus | Description | Key Compound Types |

| Synthesis Process | Methods for preparing aminobenzoate esters, often through transesterification or reactions involving p-nitrobenzoic acid. google.compatsnap.comgoogle.com | Alkyl aminobenzoates, Alkanediol-diaminobenzoates, Ethyl p-aminobenzoate |

| Polymer Intermediates | Use of aminobenzoate derivatives as precursors for polymers like poly(urethane)ureas. google.com | p-Aminobenzoate derivatives of polyester polyols |

| Derivative Applications | Exploration of various aminobenzoic acid derivatives for diverse industrial and therapeutic uses. nih.gov | Schiff bases, pyrroles, quinolones, pyridines, thioureas, indoles, azides derived from p-aminobenzoic acid |

Identification of Industrial Research Directions and Technological Innovations

Industrial research concerning aminobenzoic acid and its derivatives is increasingly focused on sustainable and environmentally friendly production methods, moving away from traditional chemical synthesis that relies on petroleum-based precursors. mdpi.com A significant trend is the exploration of microbial fermentation and biocatalysis to produce these compounds from renewable feedstocks like glucose. mdpi.comresearchgate.net This bio-based approach aims to reduce industrial waste and the use of fossil raw materials. mdpi.com

A key area of innovation is the development of engineered microorganisms to enhance the production of aminobenzoic acid derivatives. mdpi.com This includes strategies such as identifying and cultivating strains with higher tolerance to the toxicity of the target compounds and optimizing metabolic pathways to increase synthesis efficiency. mdpi.com For instance, research has focused on the microbial production of 4-aminocinnamic acid for use in high-performance bioplastics like polyamides and polyimides. researchgate.net

Recent advancements in synthetic biology and cryo-electron microscopy are providing unprecedented insights into the mechanisms of action of aminobenzoic acid derivatives at a molecular level. acs.orgnih.gov High-resolution structural studies of how these molecules interact with biological targets, such as the ribosome, are paving the way for the rational design of new compounds with specific functionalities. acs.orgnih.gov This fundamental understanding is crucial for developing novel therapeutic agents and materials. nih.govnih.gov

Furthermore, the chemical industry is witnessing innovations in the application of aminobenzoic acid derivatives as building blocks for a wide array of products. nih.gov These include pharmaceuticals, dyes, food additives, and advanced materials. nih.govmdpi.com The versatility of the aminobenzoic acid scaffold allows for the synthesis of diverse compounds with a broad spectrum of biological and chemical properties, driving research into new applications in fields ranging from agriculture to electronics. researchgate.netresearchgate.net

| Research Direction | Technological Innovation | Potential Impact |

| Green Chemistry | Bioproduction of aminobenzoic acid and its derivatives using microbial hosts. mdpi.com | Reduced environmental pollution and reliance on fossil fuels. |

| Synthetic Biology | Engineering microorganisms for enhanced production and tolerance. mdpi.com | Increased yield and efficiency of bio-based chemical synthesis. |

| Structural Biology | High-resolution cryo-EM studies to understand molecular interactions. acs.orgnih.gov | Rational design of novel compounds with targeted functionalities. |

| Materials Science | Use of aminobenzoic acid derivatives in high-performance bioplastics and functional polymers. researchgate.net | Development of sustainable and advanced materials. |

| Drug Discovery | Synthesis of novel aminobenzoic acid analogs for therapeutic applications. nih.gov | Expansion of the chemical space for new drug candidates. |

Strategic Intellectual Property Considerations in Chemical Sciences Research

In the field of chemical sciences, a robust intellectual property (IP) strategy is paramount for translating research and development efforts into commercial success and long-term market value. stratagemipm.co.uk Protecting chemical inventions, which can range from new compounds and formulations to innovative synthetic processes, is essential for securing exclusivity, attracting investment, and enabling licensing opportunities. stratagemipm.co.ukchemicalindustryjournal.co.uk

A key consideration is the global nature of the chemical market, which necessitates a nuanced and geographically tailored approach to patent protection. stratagemipm.co.uk Different jurisdictions have varying laws regarding patentable subject matter; for example, methods of therapeutic treatment may be patentable in the United States but not in Europe. stratagemipm.co.uk Therefore, a successful IP strategy requires careful consideration of where to file patent applications and how to draft claims to maximize protection in key markets.

For innovations in the chemical industry, patents are a particularly valuable form of IP, providing a 20-year monopoly for technical developments. chemicalindustryjournal.co.uk This can cover a product, a process for its manufacture, or a new use of a known product. chemicalindustryjournal.co.uk Beyond patents, other forms of IP such as trade secrets (for confidential information like proprietary processes), trademarks (for product names and logos), and copyright (for written materials and software) also play a crucial role in a comprehensive protection strategy. chemicalindustryjournal.co.uk

Effective IP management also involves staying informed about the competitive landscape. chemicalindustryjournal.co.ukcas.org Conducting freedom-to-operate searches before launching a new product is critical to avoid infringing on the patent rights of others. chemicalindustryjournal.co.uk Furthermore, patent literature is a valuable source of technical information, with a significant percentage of new substances being disclosed in patents before appearing in academic journals. chemicalindustryjournal.co.uk Analyzing this information through techniques like patent landscaping can provide valuable insights into innovation trends and the strategies of competitors. chemicalindustryjournal.co.ukcas.org Ultimately, aligning the IP strategy with business goals, market positioning, and the competitive environment is crucial for maximizing the commercial potential of chemical innovations. stratagemipm.co.uk

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying ethyldihydroxypropyl aminobenzoate in experimental samples?

- Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is widely used due to its precision in separating and quantifying organic compounds. For structural confirmation, combine with Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Ensure calibration standards are prepared in solvent systems matching the sample matrix to avoid interference .

- Example Parameters:

| Technique | Column Type | Mobile Phase | Detection Wavelength |

|---|---|---|---|

| HPLC | C18 | Acetonitrile:Water (70:30) | 290 nm |

Q. What synthetic pathways are documented for this compound, and what are their yields?

- Methodological Answer: Synthesis typically involves esterification of 4-aminobenzoic acid with dihydroxypropyl alcohol under acidic catalysis. Optimize reaction conditions (e.g., temperature: 80–100°C, catalyst: H₂SO₄) to achieve yields >85%. Purification via recrystallization or column chromatography is critical to remove unreacted precursors .

Q. How does this compound interact with UV radiation, and what mechanisms underlie its photostability?

- Methodological Answer: The compound absorbs UV-B (290–320 nm) due to its aromatic amine and ester groups. Photostability is enhanced by intramolecular hydrogen bonding between the hydroxyl and ester moieties, reducing radical formation. Validate using accelerated UV exposure tests with controlled irradiance (e.g., 1.5 mW/cm² for 24 hours) and monitor degradation via spectrophotometry .

Advanced Research Questions

Q. How should researchers design experiments to assess the compound’s efficacy in in vitro models of UV-induced oxidative stress?

- Methodological Answer:

- Cell Lines: Use human keratinocytes (HaCaT) or fibroblasts exposed to UV-B radiation.

- Controls: Include untreated cells, UV-only, and positive controls (e.g., ascorbic acid).

- Metrics: Measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA) and antioxidant enzyme activity (SOD, catalase).

- Dose-Response: Test concentrations from 0.1–100 µM, ensuring cytotoxicity assays (MTT) precede efficacy studies .

Q. What strategies resolve contradictions in reported data on this compound’s solubility across studies?

- Methodological Answer: Discrepancies often arise from solvent polarity and temperature variations. Conduct systematic solubility profiling using shake-flask methods with solvents of varying polarity (e.g., water, ethanol, DMSO) at 25°C and 37°C. Validate via nephelometry or HPLC. Report detailed solvent purity, pH, and equilibration time to ensure reproducibility .

Q. How can researchers evaluate the compound’s stability under varying storage conditions for long-term studies?

- Methodological Answer: Perform stability studies under ICH guidelines:

- Conditions: 25°C/60% RH (ambient), 40°C/75% RH (accelerated), and 4°C (refrigerated).

- Analysis: Monitor degradation products monthly via HPLC and assess physicochemical changes (e.g., color, crystallinity). Use Arrhenius kinetics to predict shelf life .

Q. What statistical approaches are recommended for meta-analysis of conflicting data on the compound’s toxicity profile?

- Methodological Answer: Apply random-effects models to account for heterogeneity across studies. Include sensitivity analysis to identify outliers and subgroup analyses (e.g., in vitro vs. in vivo data). Use software like RevMan or R’s metafor package. Ensure inclusion criteria prioritize peer-reviewed studies with standardized toxicity endpoints (LD₅₀, NOAEL) .

Methodological Guidance for Literature Reviews

- PICO Framework: Structure research questions using Population (e.g., experimental models), Intervention (compound dosage), Comparison (controls), and Outcomes (e.g., ROS reduction) .

- Database Search Strategy: Use Boolean operators in PubMed/Scopus:

("this compound" OR "ethyl 4-bis(hydroxypropyl)aminobenzoate") AND ("UV protection" OR "photostability" OR "synthesis")

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.